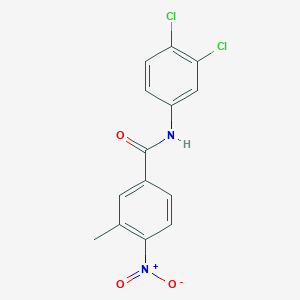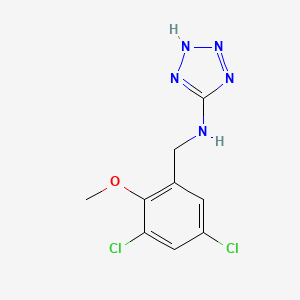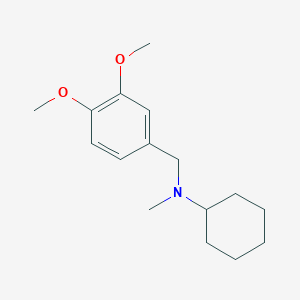
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs in the world.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological effects and its availability in a variety of formulations. However, there are some limitations to its use. For example, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, the use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in animal experiments can be limited by its potential toxicity and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of Alzheimer's disease. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can reduce the production of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of cancer. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can inhibit the growth of cancer cells and reduce tumor size in animal models. Finally, there is interest in the development of new formulations of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide that can improve its pharmacokinetics and reduce the potential for off-target effects.
Synthesemethoden
Diclofenac can be synthesized by the reaction of 2-chloro-4-nitroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide can then be converted to N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide by reaction with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have potential therapeutic effects in other conditions such as Alzheimer's disease, cancer, and diabetes.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERIWBNFOBTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)



![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)


